Pharmacokinetic Profiling of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate: A Technical Whitepaper
Pharmacokinetic Profiling of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate: A Technical Whitepaper
Executive Summary
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate (CAS 1803591-25-4) is a highly functionalized synthetic building block frequently utilized in the development of kinase inhibitors, anti-infectives, and CNS-active agents. From a drug metabolism and pharmacokinetics (DMPK) perspective, this molecule presents a complex trifecta of structural liabilities: a reducible nitroaromatic ring, an oxidizable piperazine core, and a hydrolyzable methyl carbamate moiety.
This whitepaper provides an authoritative, step-by-step technical guide to profiling the pharmacokinetics of this compound class. By moving beyond standard assay descriptions, we detail the causality behind specific experimental designs and establish self-validating protocols to ensure high-fidelity data collection during early drug discovery.
Mechanistic Pharmacokinetics & Structural Liabilities
To design an effective PK profiling strategy, one must first deconstruct the molecule's structural vulnerabilities. The metabolic fate of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is governed by three distinct enzymatic pathways:
Carbamate Hydrolysis (CES1 / CES2)
Mammalian carboxylesterases (CES) are serine hydrolases responsible for the biotransformation of ester, amide, and carbamate moieties[1][2]. The methyl carbamate group is highly susceptible to cleavage by hepatic CES1 and intestinal CES2[3]. Because CES2 is heavily expressed in the gastrointestinal tract, oral administration of this compound may result in significant pre-systemic (first-pass) hydrolysis, releasing the secondary piperazine and drastically reducing absolute bioavailability[2].
Nitroaromatic Reduction (NTRs / AO)
Nitro groups are notorious for undergoing reductive metabolism mediated by cytosolic enzymes, specifically Aldehyde Oxidase (AO) and Type I/II nitroreductases (NTRs)[4][5]. This reduction proceeds via single-electron transfers, forming reactive nitro anion radicals, nitroso intermediates, and hydroxylamines before yielding the fully reduced aniline[6]. This pathway represents a critical toxicological liability, as reactive oxygen species (ROS) are generated during redox cycling, potentially leading to genotoxicity[4].
Piperazine Oxidation (CYP450)
The piperazine ring is a classic substrate for Cytochrome P450 (CYP450) enzymes, primarily CYP2D6 and CYP3A4[7][8]. CYP-mediated oxidation typically leads to N-dealkylation or ring hydroxylation, significantly altering the compound's basicity and volume of distribution[9].
Primary metabolic pathways of the nitroaromatic piperazine carbamate scaffold.
In Vitro ADME Profiling: Self-Validating Protocols
Standard microsomal stability assays are insufficient for this compound. Liver microsomes lack cytosolic enzymes (like AO) and require specific cofactors for nitro-reduction. Therefore, a dual-system approach using both microsomes and cryopreserved hepatocytes is mandatory.
Protocol 3.1: Dual-System Metabolic Stability & Reaction Phenotyping
Causality: Comparing clearance in microsomes (CYP/CES dominant) versus hepatocytes (whole-cell, containing AO/NTRs) isolates the contribution of cytosolic nitro-reduction[5].
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved human hepatocytes in Williams' E medium. Prepare Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
-
Inhibitor Pre-incubation (The Self-Validation Step): To validate the specific pathways, split the HLM and hepatocyte pools into three arms:
-
Arm A (Control): Vehicle only.
-
Arm B (CES Inhibition): Pre-incubate with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a pan-CES inhibitor.
-
Arm C (CYP2D6 Inhibition): Pre-incubate with 1 µM Quinidine[7].
-
-
Initiation: Spike the parent compound to a final concentration of 1 µM. For HLM, initiate the reaction by adding 1 mM NADPH.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt esterase activity.
-
Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS.
Data Interpretation: If clearance is high in Arm A but significantly reduced in Arm B, carbamate hydrolysis is the primary clearance mechanism. If hepatocyte clearance vastly exceeds HLM clearance (even with NADPH), cytosolic nitro-reduction via AO is implicated.
Table 1: Representative In Vitro ADME Data Profile
| Assay System | Condition | Intrinsic Clearance ( CLint ) | Half-life ( t1/2 ) | Primary Metabolite Observed |
| HLM | NADPH only | 45.2 µL/min/mg | 15.3 min | Hydroxylated piperazine |
| HLM | NADPH + BNPP | 12.1 µL/min/mg | 57.2 min | Hydroxylated piperazine |
| Hepatocytes | Uninhibited | 88.5 µL/min/10⁶ cells | 7.8 min | Nitroso / Hydroxylamine |
| Intestinal S9 | Uninhibited | 110.4 µL/min/mg | 6.2 min | Des-methyl carbamate (Amine) |
In Vivo Pharmacokinetic Profiling
Because intestinal CES2 can cause massive first-pass metabolism of carbamates[2], determining absolute bioavailability ( F ) via parallel Intravenous (IV) and Per Os (PO) dosing is critical.
Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.
Protocol 4.2: Rodent PK Study and LC-MS/MS Quantification
Causality: Nitroaromatic metabolites (hydroxylamines) are highly polar and thermally unstable. Gas Chromatography (GC) is inappropriate; soft ionization via Electrospray Ionization (ESI) LC-MS/MS is required to prevent in-source fragmentation of the fragile nitroso/hydroxylamine intermediates.
Step-by-Step Methodology:
-
Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route). IV dose: 1 mg/kg (formulated in 5% DMSO / 95% PEG400). PO dose: 10 mg/kg (formulated in 0.5% Methylcellulose).
-
Sampling: Collect 200 µL blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Stabilization: Critical Step - Collect blood into K2EDTA tubes pre-spiked with 10 µL of 100 mM Dichlorvos (a potent esterase inhibitor) to prevent ex vivo degradation of the carbamate by plasma esterases.
-
Extraction: Centrifuge to obtain plasma. Perform protein precipitation using 3 volumes of cold acetonitrile.
-
LC-MS/MS: Inject onto a C18 column (e.g., Waters Acquity BEH C18). Use a rapid gradient of 0.1% Formic Acid in Water to Acetonitrile. Monitor the parent mass transition (e.g., [M+H]+ -> specific fragment) in positive ESI mode.
-
NCA Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).
Table 2: Projected In Vivo PK Parameters (Rat Model)
| Parameter | Definition | IV (1 mg/kg) | PO (10 mg/kg) | Implications |
| Cmax | Maximum plasma concentration | 850 ng/mL | 320 ng/mL | High first-pass effect limits PO peak. |
| Tmax | Time to maximum concentration | 0.08 h | 0.5 h | Rapid absorption, typical of lipophilic carbamates. |
| AUC0−∞ | Area under the curve | 1200 hng/mL | 2800 hng/mL | Represents total systemic exposure. |
| CL | Systemic Clearance | 13.8 mL/min/kg | N/A | Moderate clearance (approx. 25% of hepatic blood flow). |
| Vdss | Volume of distribution | 1.2 L/kg | N/A | Wide distribution into tissues (piperazine driven). |
| F (%) | Absolute Bioavailability | 100% | 23.3% | Poor oral bioavailability due to intestinal CES2. |
Conclusion
The pharmacokinetic profiling of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate requires a highly specialized approach. Standard CYP-focused assays will fail to capture the rapid carbamate hydrolysis by CES enzymes and the potentially toxic nitro-reduction mediated by cytosolic Aldehyde Oxidase. By deploying dual-system in vitro assays (microsomes + hepatocytes) and utilizing esterase inhibitors during in vivo blood collection, researchers can accurately map the metabolic fate of this complex scaffold, ensuring robust data for lead optimization.
References
- Di, L. "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.
- "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- "Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) In vivo studies." Ovid.
- "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes." Taylor & Francis.
- "Identification of the cytochrome P450 and other enzymes involved in the in vitro oxidative metabolism of a novel antidepressant, Lu AA21004." NIH.
- "Human carboxylesterases: a comprehensive review." NIH.
- "Experimental and In Silico Approaches to Study Carboxylesterase Substr
- Bitar, L. et al. "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems." SvedbergOpen.
- "Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. svedbergopen.com [svedbergopen.com]
- 5. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 6. scielo.br [scielo.br]
- 7. ovid.com [ovid.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of the cytochrome P450 and other enzymes involved in the in vitro oxidative metabolism of a novel antidepressant, Lu AA21004 - PubMed [pubmed.ncbi.nlm.nih.gov]
